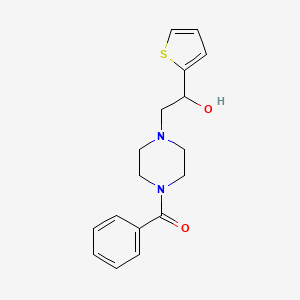

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound that features a piperazine ring substituted with a benzoyl group, a thiophene ring, and an ethan-1-ol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

It is known that indole derivatives can interact with their targets, leading to a variety of biological activities . For instance, some indole derivatives have shown significant anti-HIV activity .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is noted that lipinski’s rule, which predicts good absorption or permeation, is followed by some indole derivatives .

Result of Action

It is known that some indole derivatives have shown significant anti-hiv activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the biological activities of indole derivatives can be influenced by various factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve:

Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, a benzoyl group can be introduced through acylation reactions.

Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethan-1-ol group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Conditions involving alkyl halides or sulfonates.

Major Products

Oxidation: Benzoyl derivatives, thiophene carboxylic acids.

Reduction: Benzyl derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Catalysis: Potential use as ligands in catalytic reactions.

Material Science: Incorporation into polymers for advanced materials.

Biology

Pharmacology: Investigation as potential drug candidates for various diseases.

Biochemistry: Study of interactions with biological macromolecules.

Medicine

Therapeutics: Potential use in the development of new medications.

Diagnostics: Use in imaging or diagnostic assays.

Industry

Chemical Industry: Use as intermediates in the synthesis of other complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

2-(4-benzoylpiperazin-1-yl)-1-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(4-benzoylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Biological Activity

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{17}H_{20}N_2OS

- Molecular Weight : 304.42 g/mol

The compound features a piperazine ring, a thiophene moiety, and a benzoyl group, which may contribute to its biological activities.

1. Affinity for Serotonin Receptors

Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound demonstrated a micromolar affinity (K(i) = 2.30 μM) toward these receptors, suggesting that this compound may also interact with serotonin pathways, potentially influencing mood and anxiety disorders .

2. Anticancer Activity

The anticancer potential of derivatives similar to this compound has been explored through in vitro studies. For example, certain thiophene derivatives have shown promising results against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines when compared to standard drugs like cisplatin . This suggests that the incorporation of thiophene in the structure may enhance anticancer activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Serotonergic Modulation : By binding to serotonin receptors, the compound may modulate neurotransmitter levels, influencing various physiological responses.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated by alterations in signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Properties

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h1-7,12,15,20H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMGFPFHZZCJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.